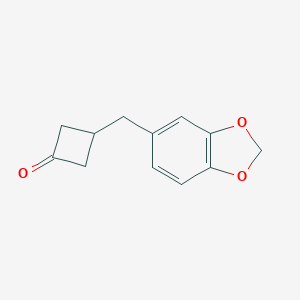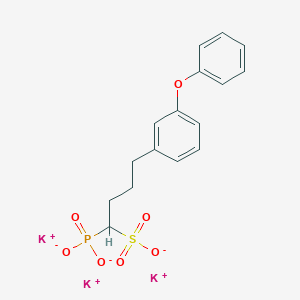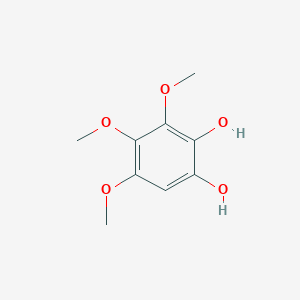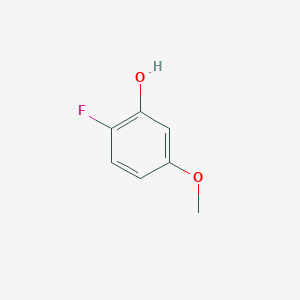
2-氟-5-甲氧基苯酚
描述
2-Fluoro-5-methoxyphenol is an aromatic compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a colorless, crystalline solid.
Molecular Structure Analysis
The systematic name for 2-Fluoro-5-methoxyphenol is the same as its common name . The SMILES string representation is COc1ccc(c(c1)O)F and its InChI string is InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
2-Fluoro-5-methoxyphenol is a solid at room temperature . It has a molecular weight of 142.13 g/mol .科学研究应用
氟化化合物在癌症化疗中的实验和临床应用
研究探索了氟化嘧啶的临床应用,例如 5-氟尿嘧啶 (5-FU) 和 5-氟-2'-脱氧尿苷 (5-FUDR),强调了它们在癌症患者中的姑息治疗作用。这些研究重点关注了这些药物的分布、代谢过程和化疗试验,得出的结论是氟化化合物在治疗晚期癌症(特别是乳腺和胃肠道肿瘤)中具有临床价值 (Heidelberger 和 Ansfield,1963 年)。
甲氧基苯酚的大气反应性
甲氧基苯酚(由木质素热解产生)的大气反应性已经过研究,可用作生物质燃烧的潜在示踪剂。研究重点关注它们与 OH 和 NO3 自由基的反应,导致大量的二次有机气溶胶 (SOA) 形成潜力。这一研究领域强调了甲氧基苯酚的环境影响,以及进一步研究以了解它们对大气化学和污染的贡献的必要性 (Liu、Chen 和 Chen,2022 年)。
氟化嘧啶在个性化医疗中的应用
氟化学的进步有助于在癌症治疗中精确使用氟化嘧啶。这包括深入了解这些化合物如何影响核酸结构和动力学,揭示了 RNA 和 DNA 修饰酶在癌症治疗中的新作用。聚合氟化化合物有可能实现更精确的癌症治疗,这突出了药物开发的持续创新 (Gmeiner,2020 年)。
安全和危害
2-Fluoro-5-methoxyphenol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
未来方向
属性
IUPAC Name |
2-fluoro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCLSTPUECTXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556171 | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxyphenol | |
CAS RN |
117902-16-6 | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117902-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

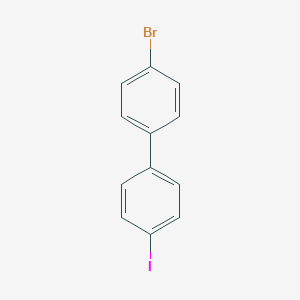
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
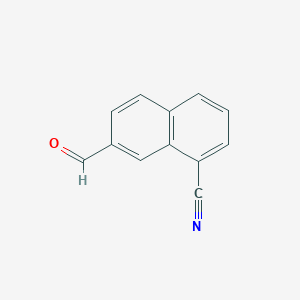
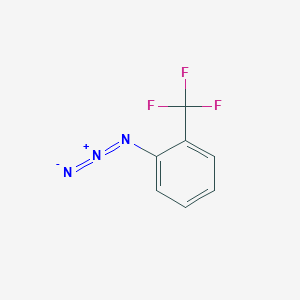
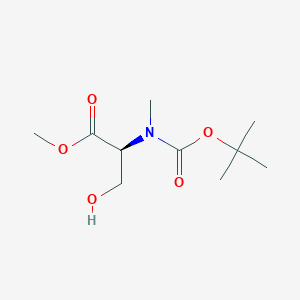
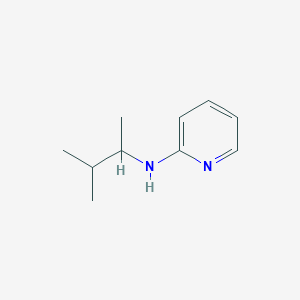
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
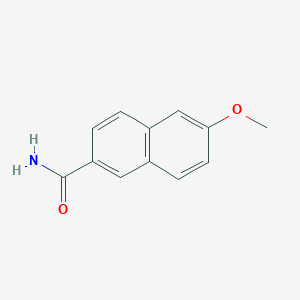
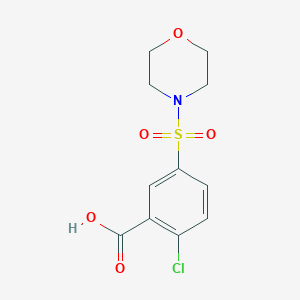
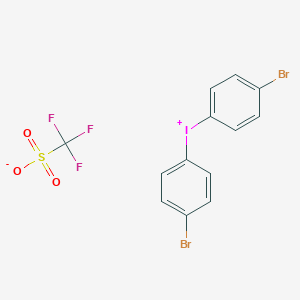
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
